molecular formula C18H16N4O3S B12053335 2-(2-(((5-Thioxo-3-(m-tolyl)-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)phenoxy)acetic acid

2-(2-(((5-Thioxo-3-(m-tolyl)-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)phenoxy)acetic acid

Cat. No.: B12053335
M. Wt: 368.4 g/mol
InChI Key: JRWWGCDRMWVQHQ-VXLYETTFSA-N
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Description

2-(2-(((5-Thioxo-3-(m-tolyl)-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)phenoxy)acetic acid is a complex organic compound that features a triazole ring, a thioxo group, and a phenoxyacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(((5-Thioxo-3-(m-tolyl)-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)phenoxy)acetic acid typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic or basic conditions.

    Introduction of the Thioxo Group: The thioxo group can be introduced by reacting the triazole intermediate with a sulfurizing agent such as Lawesson’s reagent or phosphorus pentasulfide.

    Attachment of the m-Tolyl Group: The m-tolyl group can be attached via a nucleophilic substitution reaction using a suitable m-tolyl halide.

    Formation of the Phenoxyacetic Acid Moiety: The phenoxyacetic acid moiety can be introduced through an etherification reaction involving phenol and chloroacetic acid under basic conditions.

    Final Coupling Reaction: The final compound can be obtained by coupling the triazole-thioxo-m-tolyl intermediate with the phenoxyacetic acid derivative under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the thioxo group, potentially leading to the formation of dihydrotriazoles or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Dihydrotriazoles, thiols

    Substitution: Various substituted phenoxyacetic acid derivatives

Scientific Research Applications

Chemistry

In chemistry, 2-(2-(((5-Thioxo-3-(m-tolyl)-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)phenoxy)acetic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biology, this compound may be investigated for its potential as a bioactive molecule. The triazole ring is known for its biological activity, and the presence of the thioxo group and phenoxyacetic acid moiety may enhance its interactions with biological targets.

Medicine

In medicine, the compound could be explored for its potential therapeutic applications. The triazole ring is a common motif in many pharmaceuticals, and the compound’s unique structure may offer new avenues for drug development.

Industry

In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals or other industrial products.

Mechanism of Action

The mechanism of action of 2-(2-(((5-Thioxo-3-(m-tolyl)-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)phenoxy)acetic acid would depend on its specific application. In a biological context, the compound may interact with enzymes or receptors, modulating their activity. The triazole ring can act as a hydrogen bond donor or acceptor, facilitating interactions with biological targets. The thioxo group may also participate in redox reactions, influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    2-(2-(((5-Thioxo-3-phenyl-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)phenoxy)acetic acid: Similar structure but with a phenyl group instead of an m-tolyl group.

    2-(2-(((5-Thioxo-3-(p-tolyl)-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)phenoxy)acetic acid: Similar structure but with a p-tolyl group instead of an m-tolyl group.

    2-(2-(((5-Thioxo-3-(m-tolyl)-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)phenoxy)propionic acid: Similar structure but with a propionic acid moiety instead of an acetic acid moiety.

Uniqueness

The uniqueness of 2-(2-(((5-Thioxo-3-(m-tolyl)-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)phenoxy)acetic acid lies in its specific combination of functional groups

Properties

Molecular Formula

C18H16N4O3S

Molecular Weight

368.4 g/mol

IUPAC Name

2-[2-[(E)-[3-(3-methylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]iminomethyl]phenoxy]acetic acid

InChI

InChI=1S/C18H16N4O3S/c1-12-5-4-7-13(9-12)17-20-21-18(26)22(17)19-10-14-6-2-3-8-15(14)25-11-16(23)24/h2-10H,11H2,1H3,(H,21,26)(H,23,24)/b19-10+

InChI Key

JRWWGCDRMWVQHQ-VXLYETTFSA-N

Isomeric SMILES

CC1=CC(=CC=C1)C2=NNC(=S)N2/N=C/C3=CC=CC=C3OCC(=O)O

Canonical SMILES

CC1=CC(=CC=C1)C2=NNC(=S)N2N=CC3=CC=CC=C3OCC(=O)O

Origin of Product

United States

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